molecular formula C19H13F6N3O2 B2958084 1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime CAS No. 338978-32-8

1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime

Cat. No.: B2958084
CAS No.: 338978-32-8
M. Wt: 429.322
InChI Key: BGCBIYHSUGAGIE-ORBVJSQLSA-N
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Description

This compound, also known as Ethanone, 1-(4-methoxyphenyl)-, O-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxime (9CI), is a chemical substance with the CAS number 338978-32-8 . It is related to the compound 4-{[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy}phenol .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including an ether, a ketone, an oxime, and a naphthyridine ring system. The InChI code for a related compound, 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenol, is 1S/C16H8F6N2O2/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)26-9-3-1-8(25)2-4-9/h1-7,25H .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, boiling point, and molecular weight, can be found in various chemical databases .

Scientific Research Applications

Crystal Structure Analysis

The title compound's crystal structure, a new derivative of dehydroabietic acid, was analyzed. This study found that the two cyclohexane rings in the compound exhibit trans-ring junctions and are in chair and half-chair conformations. The C=N double bond shows an E conformation, indicating potential applications in structural chemistry and material science (Xiaoping Rao, Yan-Jie Cui, & Jian-Qiang Zheng, 2014).

Catalysis in Organic Synthesis

The compound has been used in the enantioselective oxa-Michael addition reaction of 1-(4-methoxyphenyl) ethanone oxime to various α,β-unsaturated aldehydes. This reaction was catalyzed using chiral N, N′-dioxide-FeSO4·7H2O complex, highlighting its potential in asymmetric synthesis and organic chemistry (Lu Chang, D. Shang, J. Xin, Xiaohua Liu, & Xiaoming Feng, 2008).

Photophysical Property Study

Research on aza-BODIPYs bearing naphthyl groups, using 1-(6-methoxynaphthalen-2-yl)ethanone as the starting material, showed significant effects of extended π-conjugation on photophysical properties. This study is relevant in the field of photochemistry and materials science (Xin-Dong Jiang, Dongmei Xi, B. L. Guennic, J. Guan, D. Jacquemin, J. Guan, & Lin-jiu Xiao, 2015).

Anticonvulsant and Antimicrobial Activities

Oxime and oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone were prepared, showing potential as anticonvulsant and antimicrobial compounds. This study opens avenues in pharmaceutical and biomedical research (A. Karakurt, M. Aytemir, J. Stables, M. Özalp, F. Betül Kaynak, S. Özbey, & S. Dalkara, 2006).

Properties

IUPAC Name

(E)-N-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-1-(4-methoxyphenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F6N3O2/c1-10(11-3-5-12(29-2)6-4-11)28-30-16-8-7-13-14(18(20,21)22)9-15(19(23,24)25)26-17(13)27-16/h3-9H,1-2H3/b28-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCBIYHSUGAGIE-ORBVJSQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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